2-cyclohexyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-CYCLOHEXYL-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]ACETAMIDE is a complex organic compound that features a cyclohexyl group, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Amide Bond: The final step involves the coupling of the tetrazole derivative with cyclohexylamine under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOHEXYL-N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
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Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Properties
Molecular Formula |
C16H21N5O |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-cyclohexyl-N-[(1-phenyltetrazol-5-yl)methyl]acetamide |
InChI |
InChI=1S/C16H21N5O/c22-16(11-13-7-3-1-4-8-13)17-12-15-18-19-20-21(15)14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) |
InChI Key |
YXTCLQCBVCIEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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